2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol
Description
2-(5-Amino-3-pentyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative characterized by a pentyl group at position 3, an amino group at position 5, and an ethanol moiety linked to the nitrogen at position 1 of the pyrazole ring.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-(5-amino-3-pentylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H19N3O/c1-2-3-4-5-9-8-10(11)13(12-9)6-7-14/h8,14H,2-7,11H2,1H3 |
InChI Key |
HEXXZFCBPCICLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN(C(=C1)N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles such as halides or amines . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazoles. These products can have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs are compared below based on substituents, functional groups, and inferred properties:
Table 1: Structural and Functional Comparisons
Key Observations
Chlorophenyl substituents () introduce electronegativity, increasing polarity and possibly enhancing binding to polar biological targets .
Functional Group Impact: Pyrazolone derivatives () exhibit tautomerism between keto and enol forms, which may influence reactivity and acidity compared to the target compound’s stable amino-ethanol structure .
Synthetic Considerations: General synthesis routes for pyrazole-ethanol derivatives (e.g., refluxing with dioxane and triethylamine, as in and ) may apply to the target compound, though alkylation steps for pentyl introduction require optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
